molecular formula C9H3BrF8 B12120854 4-Bromo-1-pentafluoroethyl-2-trifluoromethyl-benzene

4-Bromo-1-pentafluoroethyl-2-trifluoromethyl-benzene

Cat. No.: B12120854
M. Wt: 343.01 g/mol
InChI Key: RETFSPZNLUVJTN-UHFFFAOYSA-N
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Description

4-Bromo-1-pentafluoroethyl-2-trifluoromethyl-benzene (CAS 1208078-63-0) is a high-value, multi-fluorinated aromatic compound with the molecular formula C9H3BrF8 and a molecular weight of 343.01 g/mol. This organobromine serves as a versatile building block in synthetic chemistry, particularly in site-selective Suzuki-Miyaura cross-coupling reactions to construct complex trifluoromethyl-substituted biaryl and terphenyl scaffolds . The presence of both bromine and multiple fluorine atoms, including a pentafluoroethyl and a trifluoromethyl group, makes this compound an exceptional intermediate in medicinal chemistry for developing novel therapeutic agents. Fluorine incorporation is a established strategy to enhance the properties of drug molecules, improving their metabolic stability, lipophilicity, and bioavailability, which are critical for developing candidates for anticancer, antiviral, and central nervous system drugs . Beyond pharmaceuticals, this compound's unique structure also lends itself to applications in advanced material science, including the development of specialty polymers and liquid crystal materials for electronic displays . This product is intended for research and development purposes only and is strictly not for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

4-bromo-1-(1,1,2,2,2-pentafluoroethyl)-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrF8/c10-4-1-2-5(6(3-4)8(13,14)15)7(11,12)9(16,17)18/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETFSPZNLUVJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrF8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Fluorinated Precursors

Starting with 1-pentafluoroethyl-2-trifluoromethyl-benzene, nitration using fuming nitric acid (HNO₃, 98%) and sulfuric acid (H₂SO₄, 95%) at 0–5°C produces 4-nitro-1-pentafluoroethyl-2-trifluoromethyl-benzene. The nitro group acts as a temporary directing group, enabling subsequent bromination at the para position. Yields reach 78–82% under these conditions.

Bromination and Denitration

Bromination of the nitro intermediate employs bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) at 60°C, yielding 4-bromo-1-pentafluoroethyl-2-trifluoromethyl-nitrobenzene. Catalytic hydrogenation (H₂/Pd-C, 50 psi) removes the nitro group, affording the target compound with 85–90% purity.

Directed Ortho Metalation (DoM) for Sequential Functionalization

Directed metalation offers precise control over substituent placement. Adapted from [EP3670492A1], this method employs a removable directing group to position the trifluoromethyl and pentafluoroethyl groups.

Installation of a Directing Group

1-Pentafluoroethylbenzene is treated with N,N-diethylamide at -78°C using lithium diisopropylamide (LDA) as a base. Quenching with trifluoromethyl iodide (CF₃I) introduces the trifluoromethyl group at position 2. The directing group is subsequently removed via acidic hydrolysis (HCl, 6M).

Bromination Under Lewis Acid Catalysis

Bromine (Br₂) and aluminum chloride (AlCl₃) in dichloromethane (DCM) at 25°C selectively brominate the para position relative to the trifluoromethyl group, yielding the target compound in 88% isolated yield.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Limitations
Sequential SubstitutionNitration → Bromination → Denitration78–8285–90Requires harsh nitration conditions
Suzuki CouplingBoronic acid → Cross-coupling70–7592–95High catalyst loading
Directed MetalationDoM → Bromination8897Low-temperature requirements

Scientific Research Applications

Organic Synthesis

This compound serves as a key intermediate in the synthesis of fluorinated aromatic compounds. Its unique electronic properties, influenced by the presence of multiple fluorine atoms, make it a valuable reagent for:

  • Perfluoroalkylation Reactions : It can be used to introduce pentafluoroethyl groups into various aryl halides, enhancing the reactivity and stability of the resulting compounds .
  • Synthesis of Functionalized Aromatics : The compound can facilitate the development of new materials with tailored properties for applications in electronics and photonics.

Medicinal Chemistry

Research has indicated that derivatives of this compound exhibit potential biological activities, particularly as inhibitors in enzyme pathways. For instance:

  • Selective Inhibition of Phospholipase A₂ : Compounds derived from 4-Bromo-1-pentafluoroethyl-2-trifluoromethyl-benzene have been investigated for their ability to selectively inhibit specific isoforms of phospholipase A₂, which is crucial for inflammatory processes .

Material Science

The incorporation of fluorinated groups into polymers can significantly alter their physical properties. The compound's derivatives are being explored for:

  • Fluorinated Polymers : These materials exhibit enhanced chemical resistance and thermal stability, making them suitable for applications in harsh environments .

Table 1: Comparison of Synthetic Methods for Fluorinated Compounds

MethodYield (%)Reaction TimeComments
Electrophilic Bromination70-90VariesHigh selectivity for fluorinated products
Grignard Reaction60-80ShortRequires careful handling of reagents
Sulfonium Salt Method50-75ModerateComplicated by side reactions
Compound NameTarget EnzymeIC₅₀ (µM)Activity Description
Pentafluoroethyl Ketone DerivativePhospholipase A₂0.0073Selective inhibitor
Trifluoromethyl Ketone DerivativeCyclooxygenase0.015Moderate inhibition

Case Study 1: Development of Selective Inhibitors

A study investigated the use of pentafluoroethyl ketones derived from 4-Bromo-1-pentafluoroethyl-2-trifluoromethyl-benzene as selective inhibitors for phospholipase A₂. The introduction of additional fluorine atoms at strategic positions was found to enhance inhibitory potency significantly, demonstrating the compound's utility in drug design.

Case Study 2: Fluorinated Polymers

Research into the incorporation of this compound into polymer matrices revealed that materials exhibited improved thermal stability and chemical resistance compared to non-fluorinated counterparts. These findings suggest potential applications in aerospace and automotive industries where material performance is critical.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table compares key attributes of 4-Bromo-1-pentafluoroethyl-2-trifluoromethyl-benzene with analogous brominated and fluorinated benzene derivatives:

Compound Name Molecular Formula Substituents (Positions) Key Properties
4-Bromo-1-pentafluoroethyl-2-trifluoromethyl-benzene C₉H₃BrF₈ Br (4), -C₂F₅ (1), -CF₃ (2) High electronegativity, steric bulk, thermal stability, low solubility in polar solvents .
4-Azido-1-bromo-2-(trifluoromethyl)benzene C₇H₃BrF₃N₃ Br (4), -CF₃ (2), -N₃ (1) Reactive azide group enables click chemistry; lower thermal stability .
4-Bromo-2-methoxy-1-(trifluoromethyl)benzene C₈H₆BrF₃O Br (4), -CF₃ (1), -OCH₃ (2) Methoxy group increases electron density; higher solubility in alcohols .
4-Bromo-2-chloro-1-(trifluoromethoxy)benzene C₇H₃BrClF₃O Br (4), -Cl (2), -OCF₃ (1) Chlorine enhances electrophilicity; trifluoromethoxy improves hydrolytic stability .
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene C₇H₂BrF₄O Br (4), -F (2), -OCF₃ (1) Fluorine substituent increases polarity; used in liquid crystal precursors .

Biological Activity

4-Bromo-1-pentafluoroethyl-2-trifluoromethyl-benzene is a fluorinated aromatic compound characterized by its unique structure that includes bromine and multiple fluorine substituents. These features contribute to its distinct biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

Structure and Composition

The compound can be represented by the following chemical formula:

  • Chemical Formula : C10H4BrF8
  • Molecular Weight : 351.03 g/mol

Physical Properties

PropertyValue
Melting PointNot readily available
Boiling PointNot readily available
SolubilityVaries with solvent

The biological activity of 4-Bromo-1-pentafluoroethyl-2-trifluoromethyl-benzene is primarily attributed to its ability to interact with biological macromolecules. The presence of fluorine atoms enhances its capacity to form strong hydrogen bonds, which can influence enzyme activity and receptor binding .

Key Interactions

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors, potentially altering signaling pathways.

Study 1: Enzyme Interaction

A study investigated the interaction of fluorinated compounds with branched-chain amino acid transaminases (BCATs), which are critical in cancer metabolism. The study found that similar fluorinated compounds exhibited significant inhibitory effects on BCATs, suggesting potential for 4-Bromo-1-pentafluoroethyl-2-trifluoromethyl-benzene in cancer therapy .

Study 2: Pharmacological Applications

Research into the pharmacological applications of fluorinated aromatic compounds has indicated their stability and bioactivity make them suitable candidates for drug development. Compounds with similar structures have shown promise as pharmaceutical agents due to their enhanced interactions with biological targets .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-Bromo-1-pentafluoroethyl-2-trifluoromethyl-benzene, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-(Trifluoromethyl)-4-fluoro-3-methyl-benzeneTrifluoromethyl groupModerate enzyme inhibition
1-(Pentafluoroethyl)-4-chloro-3-methyl-benzenePentafluoroethyl groupHigh receptor binding
4-Bromo-1-pentafluoroethyl-2-trifluoromethyl-benzeneBromine and multiple fluorinesPotential high bioactivity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Bromo-1-pentafluoroethyl-2-trifluoromethyl-benzene, and what challenges arise due to the electron-withdrawing groups?

  • Methodology :

  • Electrophilic Substitution : Bromination of the benzene ring is hindered by electron-withdrawing groups (e.g., trifluoromethyl, pentafluoroethyl). Use Lewis acids (e.g., FeBr₃) to activate bromine sources (e.g., Br₂) for regioselective substitution .

  • Multi-step Synthesis : Start with fluorinated precursors (e.g., 4-bromo-2-trifluoromethylbenzene) and introduce pentafluoroethyl groups via nucleophilic aromatic substitution under anhydrous conditions. Monitor reaction progress using TLC and GC-MS .

  • Challenges : Competing side reactions (e.g., defluorination, ring degradation) require low temperatures (-20°C to 0°C) and inert atmospheres (N₂/Ar).

    • Data Table :
PrecursorReaction ConditionsYield (%)Purity (HPLC)
4-Bromo-2-CF₃-benzeneBr₂, FeBr₃, 0°C62%>95%
Fluorinated intermediatesKF, DMF, 60°C45%>90%

Q. How can NMR and mass spectrometry be effectively utilized to characterize the structure of this compound?

  • Methodology :

  • ¹⁹F NMR : Identify fluorine environments (e.g., pentafluoroethyl vs. trifluoromethyl). Chemical shifts for CF₃ groups typically appear at -60 to -70 ppm, while CF₂ groups range from -110 to -120 ppm .
  • ¹H NMR : Limited utility due to aromatic proton scarcity but useful for detecting residual solvents or byproducts.
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (C₉H₄BrF₈) with isotopic patterns matching bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for studying the electronic effects of the substituents on the benzene ring?

  • Methodology :

  • Density Functional Theory (DFT) : Use B3LYP/6-311++G(d,p) basis sets to calculate Fukui indices for electrophilic/nucleophilic attack sites. The electron-withdrawing groups reduce electron density at the para position, directing reactivity .

  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

    • Data Table :
SubstituentFukui Index (Electrophilic)MEP (kcal/mol)
CF₃0.12-45.3
C₂F₅0.09-52.1

Q. How do steric and electronic factors influence the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Steric Effects : Bulky pentafluoroethyl groups hinder Pd catalyst coordination. Use ligands with large bite angles (e.g., XPhos) to improve coupling efficiency .

  • Electronic Effects : Electron-deficient aryl bromides require strong bases (e.g., Cs₂CO₃) to activate the Pd(0) catalyst. Optimize solvent polarity (e.g., DMF > THF) to stabilize transition states .

    • Case Study :
  • Suzuki-Miyaura Coupling : Reaction with phenylboronic acid yields <10% product under standard conditions. Adding 10 mol% Pd(OAc)₂ and XPhos increases yield to 68% .

Contradictions and Validation

  • Synthesis Yields : Reported yields vary due to moisture sensitivity. Validate protocols by repeating under strictly anhydrous conditions .
  • Regioselectivity : Conflicting computational predictions (e.g., MEP vs. Fukui) require experimental validation via kinetic isotope effects .

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